Physicochemical properties of Imidazo[1,2-a]pyrazin-2-amine
Physicochemical properties of Imidazo[1,2-a]pyrazin-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrazin-2-amine
Authored by a Senior Application Scientist
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Its structural similarity to purines allows it to interact with a variety of biological targets. Imidazo[1,2-a]pyrazin-2-amine, as a key derivative, presents a valuable starting point for drug discovery campaigns. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug design, formulation, and development.[2][3] These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, ultimately dictating its bioavailability and therapeutic efficacy.[4]
This guide provides a detailed examination of the core physicochemical properties of Imidazo[1,2-a]pyrazin-2-amine, offering both theoretical insights and practical, field-proven experimental protocols for their determination. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively advance compounds based on this promising scaffold.
Molecular Structure and Core Attributes
The foundational step in characterizing any compound is to understand its structure and basic molecular properties.
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Chemical Structure: Imidazo[1,2-a]pyrazin-2-amine
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IUPAC Name: imidazo[1,2-a]pyrazin-2-amine
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CAS Number: 1289267-53-3[5]
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Molecular Formula: C₆H₆N₄[5]
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Molecular Weight: 134.14 g/mol [5]
| Property | Value | Source |
| CAS Number | 1289267-53-3 | ChemicalBook[5] |
| Molecular Formula | C₆H₆N₄ | ChemicalBook[5] |
| Molecular Weight | 134.14 g/mol | ChemicalBook[5] |
| Appearance | Light yellow to brown Solid | ChemicalBook[5] |
Ionization Constant (pKa)
The pKa value reflects a molecule's tendency to ionize in solution and is arguably one of the most influential physicochemical parameters in drug discovery.[6] It dictates the charge state of a molecule at a given pH, which in turn profoundly impacts its aqueous solubility, membrane permeability, and ability to bind to its biological target. For an amine-containing compound like Imidazo[1,2-a]pyrazin-2-amine, the pKa refers to the equilibrium between the neutral base and its protonated (conjugate acid) form.
A predicted pKa for Imidazo[1,2-a]pyrazin-2-amine is approximately 7.65.[5] This value suggests that at physiological pH (around 7.4), the compound will exist as a mixture of both its neutral and protonated forms, a crucial consideration for predicting its behavior in vivo. For comparison, the pKa of the parent imidazo[1,2-a]pyrazine core, corresponding to the protonation of the N1 nitrogen, is reported to be 3.59 ± 0.02.[7] The significantly higher basicity of the 2-amino derivative is attributed to the electron-donating nature of the amino group.
Diagram: Acid-Base Equilibrium
Caption: Acid-base equilibrium of Imidazo[1,2-a]pyrazin-2-amine.
Experimental Protocol: Potentiometric pKa Determination
Potentiometric titration remains a robust and widely used method for pKa determination.[8]
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Preparation: Accurately weigh ~1-2 mg of Imidazo[1,2-a]pyrazin-2-amine and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.
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Titration Setup: Calibrate a pH electrode using standard buffers (pH 4, 7, and 10). Place the electrode and a titrant delivery tube into the sample solution, ensuring gentle stirring.
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Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. Specialized software can be used to calculate the pKa from the titration curve using derivative methods for higher accuracy.
Lipophilicity (LogP/LogD)
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME properties.[3] It is quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between an organic phase (typically n-octanol) and an aqueous phase.[9] The logarithmic form, LogP, is more commonly used.[10]
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LogP refers to the partition coefficient of the neutral species.
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LogD is the distribution coefficient at a specific pH, accounting for all ionic and neutral species. For an ionizable compound like Imidazo[1,2-a]pyrazin-2-amine, LogD at pH 7.4 is the more physiologically relevant parameter.
High lipophilicity can improve membrane permeability and target binding but may also lead to poor solubility, increased metabolic clearance, and higher toxicity.[10] Conversely, low lipophilicity can enhance aqueous solubility but may hinder the ability of a compound to cross biological membranes.[3] Therefore, achieving an optimal LogP/LogD balance is a key goal in drug design.
Experimental Protocol: HPLC-Based LogP Determination
While the traditional shake-flask method is considered the gold standard, HPLC-based methods are faster, require less material, and are more amenable to high-throughput screening.[11][12]
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System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
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Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).
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Sample Analysis: Dissolve Imidazo[1,2-a]pyrazin-2-amine in the mobile phase and inject it into the HPLC system to determine its retention time.
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Calculation: Calculate the capacity factor (k') for each standard and the test compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
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Correlation: Plot the known LogP values of the standards against their calculated log(k') values. A linear regression of this plot generates a calibration curve.
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LogP Determination: Interpolate the LogP of Imidazo[1,2-a]pyrazin-2-amine from the calibration curve using its measured log(k') value.
Aqueous Solubility
Aqueous solubility is a fundamental property that directly influences a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[13] Poor solubility is a major cause of attrition in drug development.[13] The presence of the basic amine and nitrogen atoms in the heterocyclic rings of Imidazo[1,2-a]pyrazin-2-amine suggests it will have some degree of aqueous solubility, particularly at acidic pH where the protonated form dominates. However, the fused aromatic ring system contributes to its lipophilicity, which can limit solubility.
Diagram: General Workflow for Kinetic Solubility Assay
Caption: Workflow for a high-throughput kinetic solubility assay.
Experimental Protocol: Kinetic Solubility Determination
This method provides a rapid assessment of solubility for discovery-phase compounds.
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Stock Solution: Prepare a high-concentration stock solution of Imidazo[1,2-a]pyrazin-2-amine in 100% DMSO (e.g., 10 mM).
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Sample Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well plate.
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Solubilization: Add a larger volume (e.g., 198 µL) of aqueous phosphate-buffered saline (PBS) at pH 7.4 to each well. This creates a final DMSO concentration of 1%.
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Equilibration: Seal the plate and shake it at room temperature for 2-4 hours to allow the compound to dissolve and any excess to precipitate.
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Separation: Filter the plate to separate the saturated solution (supernatant) from the undissolved precipitate.
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Quantification: Quantify the concentration of the dissolved compound in the supernatant using a sensitive analytical technique like HPLC-UV or LC-MS/MS, comparing the result against a calibration curve prepared from the DMSO stock solution.
Melting Point and Stability
Melting Point (MP): The melting point is the temperature at which a solid turns into a liquid. It is a useful indicator of a compound's purity and the strength of its crystal lattice forces. While no specific melting point for Imidazo[1,2-a]pyrazin-2-amine is readily available in the cited literature, it is described as a solid at room temperature.[5] For context, the parent imidazo[1,2-a]pyrazine has a reported melting point of 90-94 °C.[14]
Chemical Stability: Chemical stability assesses the propensity of a compound to degrade under various conditions (e.g., pH, light, temperature, oxidative stress). This is critical for determining a drug's shelf-life and its metabolic fate. Heterocyclic amine structures can be susceptible to oxidation or pH-dependent hydrolysis.
Experimental Protocol: Solution Stability Assessment
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Solution Preparation: Prepare solutions of Imidazo[1,2-a]pyrazin-2-amine (e.g., 10 µM) in various aqueous buffers (e.g., pH 3.0, 7.4, and 9.0).
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Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C).
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Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each solution.
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Quantification: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.
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Data Analysis: Plot the percentage of compound remaining versus time to determine its degradation rate and half-life under each condition.
Conclusion
The physicochemical properties of Imidazo[1,2-a]pyrazin-2-amine—pKa, lipophilicity, solubility, and stability—are interconnected parameters that collectively define its "drug-likeness." A thorough and early-stage characterization of these properties is essential for guiding medicinal chemistry efforts, enabling rational structural modifications to optimize the ADME profile, and mitigating the risk of late-stage failures in drug development. The experimental protocols outlined in this guide provide a robust framework for obtaining the high-quality data necessary to make informed decisions and unlock the full therapeutic potential of this important chemical scaffold.
References
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (n.d.).
- Sayer, J. R. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3. (n.d.). ChemicalBook.
- Imidazo[1,2-a]pyrazin-2-amine | 1289267-53-3. (n.d.). ChemicalBook.
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). PMC - NIH.
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- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals.
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- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
- Physical Properties in Drug Design. (2025). ResearchGate.
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- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.
- Solubility of Organic Compounds. (2023).
- Development of Methods for the Determination of pKa Values. (2013). PMC - NIH.
- (PDF) Imidazo[1,2-a]pyrazines. (2025). ResearchGate.
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